2-{(E)-[(2-methylphenyl)imino]methyl}phenol
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Overview
Description
2-{(E)-[(2-methylphenyl)imino]methyl}phenol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various fields such as coordination chemistry, catalysis, and material science .
Preparation Methods
The synthesis of 2-{(E)-[(2-methylphenyl)imino]methyl}phenol involves the condensation reaction between 2-hydroxybenzaldehyde and 2-methylaniline. The reaction is typically carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-{(E)-[(2-methylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as alkylation or acylation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{(E)-[(2-methylphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.
Biology: Schiff bases, including this compound, are investigated for their biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-methylphenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound can also act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(2-methylphenyl)imino]methyl}phenol include other Schiff bases such as 2-{(E)-[(4-methylphenyl)imino]methyl}phenol and 2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol. These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.
Properties
CAS No. |
3246-73-9 |
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Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[(2-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H13NO/c1-11-6-2-4-8-13(11)15-10-12-7-3-5-9-14(12)16/h2-10,16H,1H3 |
InChI Key |
CSHNLQILGOBKMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC=CC=C2O |
Origin of Product |
United States |
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